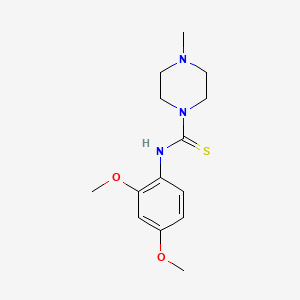
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as MBTH-N-phenylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. The compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antitumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide in scientific research is its unique chemical structure and properties. The compound has been found to exhibit various biological activities, which makes it an ideal candidate for drug discovery and development. However, one of the limitations of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide. One potential future direction is the development of novel derivatives of the compound with improved solubility and biological activity. Another future direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a fluorescent probe for the detection of various biological molecules could be further explored.
Méthodes De Synthèse
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a white crystalline solid with a high yield. The purity of the compound can be confirmed by different analytical techniques such as NMR, IR, and Mass Spectrometry.
Applications De Recherche Scientifique
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, and antitumor properties. The compound has also been used as a fluorescent probe for the detection of various biological molecules such as proteins, amino acids, and nucleic acids.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-6-13(7-4-11)10-16(20)19-17-18-14-8-5-12(2)9-15(14)21-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGOYFNINARIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)